molecular formula C9H7N3O B3050063 6-Phenyl-1,2,4-triazin-3(2H)-one CAS No. 23448-86-4

6-Phenyl-1,2,4-triazin-3(2H)-one

Cat. No. B3050063
Key on ui cas rn: 23448-86-4
M. Wt: 173.17 g/mol
InChI Key: FVUIKOKQEZSEGP-UHFFFAOYSA-N
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Patent
US07915408B2

Procedure details

[(Aminocarbonyl)hydrazono](phenyl)acetaldehyde (3.00 g, 0.0157 mol) in acetic acid (15.0 mL) was heated at 130° C. for 6 h. After cooling, the solvent was removed under reduced pressure. The residue was triturated with ether, filtered, washed with ether, and dried under high vacuum to give the desired product (2.45 g, 90.1%). Analytical LCMS: (M+H)+=174.0.
Name
[(Aminocarbonyl)hydrazono](phenyl)acetaldehyde
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
90.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH:4][N:5]=[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:7]=O)=[O:3]>C(O)(=O)C>[C:9]1([C:6]2[CH:7]=[N:1][C:2](=[O:3])[NH:4][N:5]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
[(Aminocarbonyl)hydrazono](phenyl)acetaldehyde
Quantity
3 g
Type
reactant
Smiles
NC(=O)NN=C(C=O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=NC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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